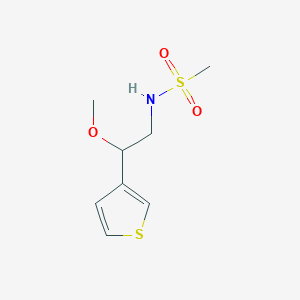

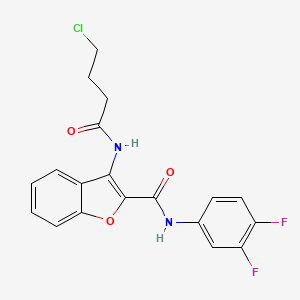

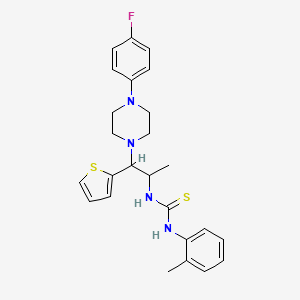

3-(4-chlorobutanamido)-N-(3,4-difluorophenyl)benzofuran-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 3-(4-chlorobutanamido)-N-(3,4-difluorophenyl)benzofuran-2-carboxamide is a chemical entity that appears to be related to a class of compounds that exhibit various biological activities. While the specific compound is not directly mentioned in the provided papers, similar compounds have been synthesized and studied for their potential as inhibitors of biological processes such as β-amyloid aggregation, which is implicated in Alzheimer's disease , and carbonic anhydrase, which is a target for antiglaucoma agents .

Synthesis Analysis

The synthesis of related benzofuran compounds involves multi-step reactions starting from substituted phenols or benzoic acids. For instance, the synthesis of a β-amyloid aggregation inhibitor involved a one-pot synthesis from 4-chlorophenol followed by desulfurization and acylation steps . Similarly, the synthesis of carbonic anhydrase inhibitors involved the reaction of 4-chloro-3-sulfamoyl benzoic acid with various nucleophiles . These methods suggest that the synthesis of 3-(4-chlorobutanamido)-N-(3,4-difluorophenyl)benzofuran-2-carboxamide would likely involve the formation of the benzofuran core followed by functionalization with the appropriate chlorobutanamido and difluorophenyl groups.

Molecular Structure Analysis

The molecular structure of benzofuran derivatives is characterized by the presence of intramolecular hydrogen bonds, which can stabilize the molecule. For example, N-(4-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide forms dimeric pairs due to intermolecular N-H...O hydrogen bonds . The presence of substituents such as chloro, fluoro, or amino groups can influence the molecular conformation and the overall stability of the compound.

Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions, including chlorosulfonation, as seen in the reaction of N-benzyl p-chloro-benzamide with chlorosulfonic acid to give sulfonyl chlorides . These sulfonyl chlorides can then be further reacted with nucleophiles to yield a diverse array of derivatives. This suggests that the chlorobutanamido group in the target compound could potentially be synthesized through similar chlorosulfonation reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives can be elucidated through various spectroscopic techniques, including IR, NMR, and UV-Vis, as well as through computational methods such as DFT calculations . These studies provide insights into the optimized molecular structure, vibrational frequencies, chemical shifts, and electronic properties of the compounds. For instance, the study of 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide revealed strong agreement between experimental and computed values for various properties . Similar analyses would be required to fully characterize the physical and chemical properties of 3-(4-chlorobutanamido)-N-(3,4-difluorophenyl)benzofuran-2-carboxamide.

科学的研究の応用

Synthesis and Biological Evaluation

A study by Lavanya et al. (2017) presented the synthesis of new 3-(glycinamido)-benzofuran-2-carboxamide derivatives evaluated for their antimicrobial, anti-inflammatory, and DPPH radical scavenging activities. These compounds were characterized using NMR, IR, Mass, and X-ray crystallography, indicating their potential in developing new bioactive chemical entities (Lavanya, A., Sribalan, R., & Padmini, V., 2017).

Microwave-assisted Synthesis for Biological Significance

Xie et al. (2014) synthesized benzofuran-2-carboxamides of biological and medicinal significance through a microwave-assisted one-pot parallel approach. These compounds were assayed for their anti-inflammatory, analgesic, and antipyretic activities in vivo, with some showing potent activities of particular interest (Xie, Y.-S. et al., 2014).

Novel Synthesis Techniques and Biological Agents

Akbari et al. (2008) explored the synthesis of N-(4-chlorophenyl)-6-methyl-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide and its derivatives as potential biological agents. Their antimicrobial evaluation showed significant inhibition on bacterial and fungal growth (Akbari, J. et al., 2008).

Antihyperlipidemic Activity

Al-qirim et al. (2012) synthesized a series of N-(benzoylphenyl) and N-(acetylphenyl)-1-benzofuran-2-carboxamides tested for their antihyperlipidemic activity in rats. The study found that some derivatives significantly reduced triglyceride levels and increased high-density lipoprotein-cholesterol, indicating their potential as lipid-lowering agents (Al-qirim, T. et al., 2012).

Neuroprotective and Antioxidant Effects

Cho et al. (2015) evaluated novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives for their neuroprotective and antioxidant activities. The study identified compounds with considerable protection against NMDA-induced excitotoxic neuronal cell damage, suggesting their potential for neuroprotection and ROS scavenging (Cho, J. et al., 2015).

特性

IUPAC Name |

3-(4-chlorobutanoylamino)-N-(3,4-difluorophenyl)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClF2N2O3/c20-9-3-6-16(25)24-17-12-4-1-2-5-15(12)27-18(17)19(26)23-11-7-8-13(21)14(22)10-11/h1-2,4-5,7-8,10H,3,6,9H2,(H,23,26)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJYYNHFSOUXKMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC(=C(C=C3)F)F)NC(=O)CCCCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClF2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-chlorobutanamido)-N-(3,4-difluorophenyl)benzofuran-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,4-dimethoxyphenethyl)-2-(2-(pyridin-4-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B3007105.png)

![N-(2,5-dimethylphenyl)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide](/img/structure/B3007112.png)

![1-(4-Methoxyphenethyl)-3-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B3007117.png)